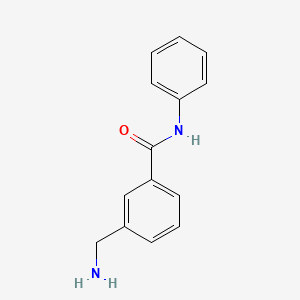
3-(1,1-dioxido-2H-1,2,4-benzothiadiazin-3-yl)-7-fluoro-4-hydroxy-1-(3-methylbutyl)-2(1H)-Quinolinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1,1-Dioxido-2H-benzo[e][1,2,4]thiadiazin-3-yl)-7-fluoro-4-hydroxy-1-isopentylquinolin-2(1H)-one is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a quinoline core, a thiadiazine ring, and various functional groups that contribute to its unique chemical properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,1-Dioxido-2H-benzo[e][1,2,4]thiadiazin-3-yl)-7-fluoro-4-hydroxy-1-isopentylquinolin-2(1H)-one typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by the introduction of the thiadiazine ring and the functional groups. Key steps include:
Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the Thiadiazine Ring: The thiadiazine ring can be introduced via cyclization reactions involving appropriate precursors such as sulfonamides and hydrazines.
Functional Group Modifications:
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can be employed to enhance the efficiency of the process.
化学反应分析
Types of Reactions
3-(1,1-Dioxido-2H-benzo[e][1,2,4]thiadiazin-3-yl)-7-fluoro-4-hydroxy-1-isopentylquinolin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can undergo reduction reactions to modify the quinoline core or the thiadiazine ring.
Substitution: Halogenation, nitration, and sulfonation reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens (chlorine, bromine), nitric acid, sulfuric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a quinoline ketone, while halogenation can introduce chlorine or bromine atoms into the structure.
科学研究应用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, 3-(1,1-Dioxido-2H-benzo[e][1,2,4]thiadiazin-3-yl)-7-fluoro-4-hydroxy-1-isopentylquinolin-2(1H)-one is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It may act as an inhibitor of specific enzymes or receptors, contributing to the treatment of diseases such as cancer, infections, and neurological disorders.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 3-(1,1-Dioxido-2H-benzo[e][1,2,4]thiadiazin-3-yl)-7-fluoro-4-hydroxy-1-isopentylquinolin-2(1H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and catalysis. Additionally, it may interact with receptors to modulate signal transduction pathways, leading to therapeutic effects.
相似化合物的比较
Similar Compounds
3-(1,1-Dioxido-2H-benzo[e][1,2,4]thiadiazin-3-yl)-4-hydroxyquinolin-2(1H)-one: Lacks the fluorine and isopentyl groups, resulting in different chemical properties and biological activities.
7-Fluoro-4-hydroxyquinolin-2(1H)-one: Lacks the thiadiazine ring and isopentyl group, leading to distinct reactivity and applications.
1-Isopentyl-4-hydroxyquinolin-2(1H)-one:
Uniqueness
The uniqueness of 3-(1,1-Dioxido-2H-benzo[e][1,2,4]thiadiazin-3-yl)-7-fluoro-4-hydroxy-1-isopentylquinolin-2(1H)-one lies in its combination of functional groups and structural features. The presence of the thiadiazine ring, fluorine atom, hydroxyl group, and isopentyl group imparts distinct chemical reactivity and biological activity, making it a valuable compound for various scientific and industrial applications.
属性
分子式 |
C21H20FN3O4S |
|---|---|
分子量 |
429.5 g/mol |
IUPAC 名称 |
3-(1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)-7-fluoro-4-hydroxy-1-(3-methylbutyl)quinolin-2-one |
InChI |
InChI=1S/C21H20FN3O4S/c1-12(2)9-10-25-16-11-13(22)7-8-14(16)19(26)18(21(25)27)20-23-15-5-3-4-6-17(15)30(28,29)24-20/h3-8,11-12,26H,9-10H2,1-2H3,(H,23,24) |
InChI 键 |
UTZHGEBKNGMZMB-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CCN1C2=C(C=CC(=C2)F)C(=C(C1=O)C3=NS(=O)(=O)C4=CC=CC=C4N3)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


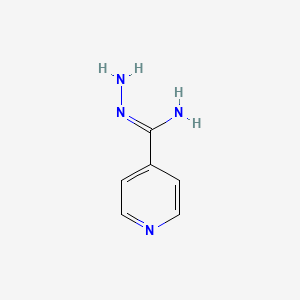
![2-[2-({Bicyclo[2.2.1]heptan-2-yl}amino)ethoxy]ethan-1-ol](/img/structure/B15123728.png)
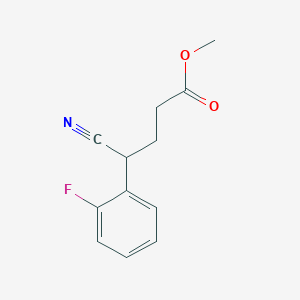
![17-Ethynyl-13-methyl-17-trimethylsilyloxy-1,2,8,9,10,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B15123750.png)
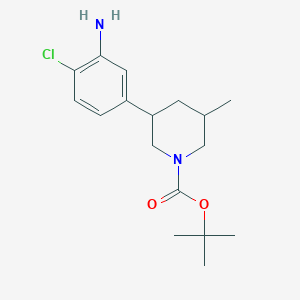
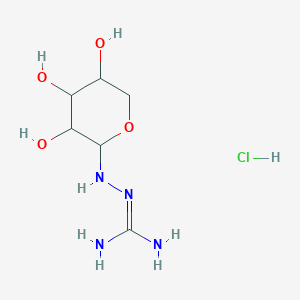
![13-[2-[2-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosan-13-yl)cyclohexyl]oxycyclohexyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosane](/img/structure/B15123762.png)
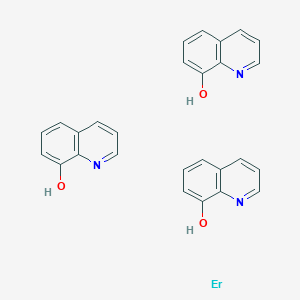
![3-(diphenylphosphanyl)-2'-[(S)-hydroxy(phenyl)methyl]-[1,1'-binaphthalen]-2-ol](/img/structure/B15123778.png)
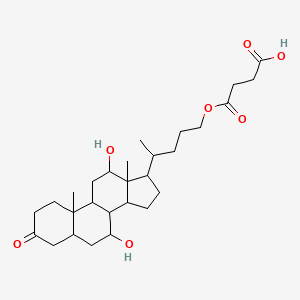
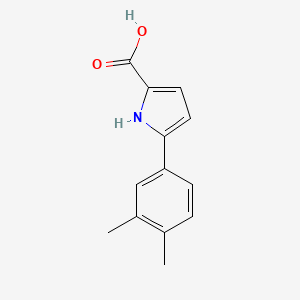
![N-methyl-N-[1-(2-phenylethanesulfonyl)piperidin-4-yl]pyridin-2-amine](/img/structure/B15123791.png)
![Exo-9-azabicyclo[3.3.1]nonane-3-carbonitrile](/img/structure/B15123795.png)
